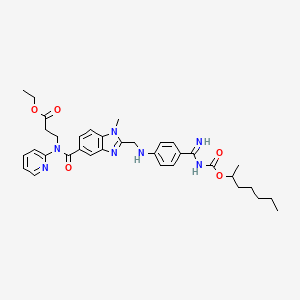
O-(2-Heptyl) dabigatran ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Heptyl) dabigatran ethyl ester: is a chemical compound with the molecular formula C35H43N7O5 and a molecular weight of 641.76 g/mol . It is an impurity of dabigatran, a nonpeptide, direct thrombin inhibitor used as an anticoagulant . This compound is characterized by its complex structure, which includes a heptyl group attached to the dabigatran ethyl ester molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Heptyl) dabigatran ethyl ester involves multiple steps, starting from the basic building blocks of dabigatran. The process typically includes:
Formation of the benzimidazole core: This involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones.
Attachment of the heptyl group:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions:
Oxidation: O-(2-Heptyl) dabigatran ethyl ester can undergo oxidation reactions, particularly at the heptyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imine or nitro groups present in the molecule, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: : O-(2-Heptyl) dabigatran ethyl ester is used as a reference standard in analytical chemistry for the development and validation of analytical methods, particularly in the pharmaceutical industry .
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of dabigatran and its derivatives .
Medicine: : Although not used directly as a therapeutic agent, it serves as an impurity standard in the quality control of dabigatran formulations .
Industry: : The compound is used in the production and quality control of anticoagulant medications .
作用機序
O-(2-Heptyl) dabigatran ethyl ester itself does not have a direct therapeutic effect. its parent compound, dabigatran, is a reversible competitive thrombin inhibitor. Dabigatran inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .
類似化合物との比較
Similar Compounds
Dabigatran etexilate: The parent compound, used as an anticoagulant.
Dabigatran ethyl ester: An intermediate in the metabolism of dabigatran etexilate.
Dabigatran: The active form of the drug
Uniqueness: : O-(2-Heptyl) dabigatran ethyl ester is unique due to the presence of the heptyl group, which distinguishes it from other dabigatran derivatives. This structural modification can influence its physical and chemical properties, making it a valuable reference standard in analytical chemistry .
特性
IUPAC Name |
ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCTVSOSHEUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610758-21-8 |
Source


|
| Record name | N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Chloro-7H-benzo[c]fluoren-7-one](/img/structure/B8236832.png)





![N-(3-fluoro-4-methylphenyl)-2-[(E)-1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethylideneamino]oxyacetamide](/img/structure/B8236884.png)

![hexyl (NZ)-N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B8236888.png)
![ethyl 3-[[2-[[4-(N'-hexan-3-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236895.png)
![ethyl 3-[[1-methyl-2-[[4-[(E)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236913.png)
![4-[[4-[(4-Carboxyphenyl)methyl]-4-methylpiperazin-4-ium-1-yl]methyl]benzoate](/img/structure/B8236919.png)

